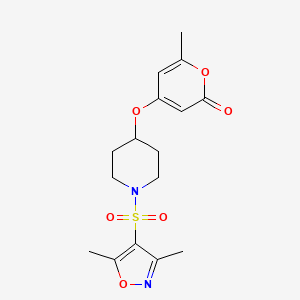

4-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one" is a complex molecule that appears to be related to various research areas, including organic synthesis and medicinal chemistry. The papers provided discuss related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

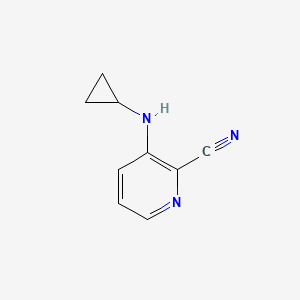

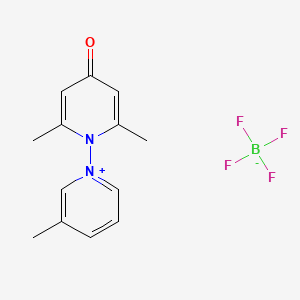

The synthesis of related compounds involves multi-step reactions that include the formation of intermediates such as 3,4-dihydro-2-methoxy-5-methyl-2H-pyran, which can undergo addition-rearrangement reactions with arylsulfonyl isocyanates to generate functionalized 2-piperidones . Additionally, a one-step synthesis method has been reported for the formation of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans through a three-component condensation involving 4-piperidinones . These methods highlight the potential synthetic routes that could be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques and theoretical methods. For instance, the electronic structure and prototropic tautomerism of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one have been explored, providing insights into the electronic properties and stability of such compounds . This information is crucial for understanding the behavior of the compound under study.

Chemical Reactions Analysis

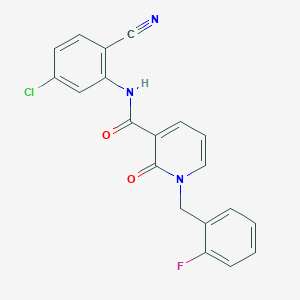

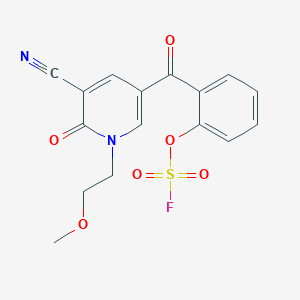

Chemical reactions involving related compounds include 1,3-dipolar cycloadditions, which lead to the formation of 1-(6-methyl-2-oxopyran-4-yl)-1,2,3-triazoles, and reactions with β-dicarbonyl compounds to produce 5-oxopyrano[4,3-b]pyridines . These reactions demonstrate the reactivity of the pyranone ring system, which is a key feature of the compound being analyzed.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized, revealing that some of these compounds exhibit biological activities. For example, a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were synthesized and screened for enzyme inhibition, with molecular docking studies providing insights into their binding affinities and interactions with amino acid residues in the active sites of proteins . These studies suggest that the compound of interest may also possess interesting biological properties.

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies

The compound and its derivatives are pivotal in synthetic chemistry, serving as key intermediates in the synthesis of complex molecules. For instance, it plays a crucial role in the one-pot multistep Bohlmann-Rahtz heteroannulation reactions for synthesizing dimethyl sulfomycinamate, a derivative of the sulfomycin family of thiopeptide antibiotics. This synthesis proceeds with total regiocontrol, showcasing the compound's utility in achieving complex molecular architectures through efficient synthetic routes (Bagley et al., 2005).

Antibacterial Evaluation

In the realm of medicinal chemistry, derivatives of the compound have been explored for their potential as antibacterial agents. The synthesis of novel heterocyclic compounds containing a sulfonamido moiety, derived from reactions involving the compound, demonstrated significant antibacterial activity. This highlights its potential as a precursor in developing new antibacterial agents, further contributing to the fight against resistant bacterial strains (Azab et al., 2013).

Mechanistic Studies and Drug Metabolism

The compound's derivatives are also pivotal in studies aimed at understanding the mechanisms underlying drug metabolism and pharmacokinetics. For example, research involving structurally related molecules has provided insights into the metabolic pathways of certain drugs, illustrating how derivatives can serve as models for studying the complex interactions and transformations drugs undergo in biological systems (Obach et al., 2018).

Material Chemistry and Molecular Structure

Furthermore, studies on the synthesis and characterization of derivatives, including their crystal and molecular structure analyses, contribute to the field of material chemistry. These investigations not only offer a deeper understanding of the chemical and physical properties of these compounds but also open avenues for designing materials with specific functions based on their molecular structures (Naveen et al., 2015).

Eigenschaften

IUPAC Name |

4-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]oxy-6-methylpyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O6S/c1-10-8-14(9-15(19)22-10)23-13-4-6-18(7-5-13)25(20,21)16-11(2)17-24-12(16)3/h8-9,13H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNUTLZUKQCJAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=C(ON=C3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2,5-dimethylphenyl)-2-oxoethyl] (2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2501554.png)

![N-([2,3'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2501555.png)

![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2501556.png)

![4-(2-fluorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2501561.png)

![2-[(4-Chlorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone](/img/structure/B2501564.png)